molecular formula C20H24N2O5S B2958911 N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)ACETAMIDE CAS No. 690644-50-9

N-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YL)-2-(2,3,5,6-TETRAMETHYLBENZENESULFONAMIDO)ACETAMIDE

Cat. No.: B2958911
CAS No.: 690644-50-9
M. Wt: 404.48
InChI Key: WJPDNKLPSJSWDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a synthetic compound featuring a 1,4-benzodioxin core linked to a tetramethylbenzenesulfonamido-acetamide moiety. The benzodioxin scaffold is known for its metabolic stability and ability to engage in hydrogen bonding, making it a versatile pharmacophore.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-12-9-13(2)15(4)20(14(12)3)28(24,25)21-11-19(23)22-16-5-6-17-18(10-16)27-8-7-26-17/h5-6,9-10,21H,7-8,11H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJPDNKLPSJSWDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC(=O)NC2=CC3=C(C=C2)OCCO3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-(2,3,5,6-tetramethylbenzenesulfonamido)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The synthesis of this compound involves several key steps:

  • Starting Materials : The synthesis begins with N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) and 4-methylbenzenesulfonyl chloride.
  • Reaction Conditions : The reaction is typically carried out in an aqueous alkaline medium to facilitate the formation of sulfonamide intermediates.
  • Final Derivatization : Various 2-bromo-N-(un/substituted-phenyl)acetamides are introduced to yield the target compound through nucleophilic substitution reactions.

This method has been documented to yield various derivatives that can be screened for biological activity against specific enzymes related to diseases such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD) .

Biological Activity

Antidiabetic and Neuroprotective Properties
Research indicates that derivatives of the compound exhibit significant inhibitory activity against α-glucosidase and acetylcholinesterase enzymes. These activities suggest potential applications in managing T2DM and neurodegenerative disorders such as Alzheimer's disease. Specifically:

  • α-Glucosidase Inhibition : This enzyme plays a crucial role in carbohydrate metabolism; its inhibition can help control postprandial blood glucose levels.
  • Acetylcholinesterase Inhibition : Inhibition of this enzyme is vital for increasing acetylcholine levels in the brain, which may enhance cognitive function and memory.

Case Studies and Research Findings

A variety of studies have assessed the biological activity of this compound and its derivatives:

  • In Vitro Studies :
    • Compounds derived from N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) have shown promising results in cytotoxicity assays against various cancer cell lines. For example:
      • Breast Carcinoma (T47D) : Exhibited significant antiproliferative effects.
      • Colon Carcinoma (HT-29) : Demonstrated selective toxicity towards cancer cells while sparing normal cells .
  • Mechanistic Insights :
    • Studies utilizing Western blotting have indicated that certain derivatives may induce apoptosis in cancer cells by activating caspases 3 and 9. This mechanism suggests a potential pathway for developing anticancer therapies .

Data Table

Biological ActivityAssay TypeIC50 Value (µM)Reference
α-Glucosidase InhibitionEnzyme Inhibition12.5
Acetylcholinesterase InhibitionEnzyme Inhibition15.0
Antiproliferative Activity (T47D)MTT Assay10.0
Apoptosis InductionCaspase ActivationNot specified

Comparison with Similar Compounds

Key Observations :

  • Antibacterial Activity : Methyl and bromoethyl substituents on sulfonamide derivatives (e.g., compounds 3, 5a-b) enhance antibacterial potency, likely due to improved membrane penetration or target affinity .
  • Anti-diabetic Activity : Phenylsulfonyl groups in 7a-l introduce moderate α-glucosidase inhibition, but bulky substituents (e.g., tetramethylbenzenesulfonamido) may further modulate enzyme binding .
  • Antihepatotoxic Activity : Flavone derivatives with hydroxymethyl-dioxane (e.g., 4g) outperform coumarin analogs, suggesting that electron-rich aromatic systems enhance hepatoprotection .

Structure-Activity Relationships (SAR)

  • Sulfonamide vs. Acetamide : Sulfonamide derivatives generally exhibit stronger biological activities (e.g., antibacterial ) compared to acetamides, likely due to enhanced hydrogen bonding and electron-withdrawing effects.
  • Substituent Bulk : Tetramethylbenzenesulfonamido groups in the target compound may improve metabolic stability but reduce solubility compared to simpler methyl or phenylsulfonyl analogs .
  • Heterocyclic Additions : Compounds with fused thiadiazole or pyrimidine rings (e.g., ) show varied activities, emphasizing the role of auxiliary heterocycles in target specificity .

Pharmacological Potential

  • Antibacterial Applications : The tetramethylbenzenesulfonamido group may enhance Gram-positive targeting, similar to compound 3 .
  • Metabolic Disorders : Analogous acetamide derivatives (e.g., 7a-l) demonstrate anti-diabetic activity, but the target compound’s steric bulk may require optimization for enzyme inhibition .

Q & A

Q. What are the standard synthetic protocols for preparing this compound and its derivatives?

The synthesis typically involves a two-step process:

  • Step 1 : Reacting 2,3-dihydro-1,4-benzodioxin-6-amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride) in an aqueous basic medium (10% Na₂CO₃) under pH 9–10 to form the sulfonamide intermediate .
  • Step 2 : Alkylation of the intermediate with 2-bromo-N-(substituted-phenyl)acetamides in DMF using lithium hydride (LiH) as a base, followed by purification via precipitation . Key parameters include pH control, solvent polarity (DMF enhances nucleophilicity), and reaction time (3–4 hours).

Q. Which analytical techniques are most reliable for characterizing this compound?

  • IR spectroscopy : Confirms sulfonamide (S=O stretch at ~1350–1150 cm⁻¹) and acetamide (C=O at ~1650 cm⁻¹) functional groups .
  • ¹H-NMR : Assigns protons on the benzodioxin ring (δ 4.2–4.4 ppm for -OCH₂O-) and aromatic substituents .
  • CHN analysis : Validates elemental composition (±0.3% deviation) .

Q. What in vitro assays are commonly used to evaluate its biological activity?

  • α-Glucosidase inhibition : Compounds are tested at varying concentrations (10–100 μM) with acarbose as a reference (IC₅₀ = 37.38 ± 0.12 μM). Activity is measured via spectrophotometric monitoring of p-nitrophenol release .
  • Antibacterial screening : Disk diffusion or microdilution assays against Gram-positive/negative strains (e.g., E. coli, S. aureus) .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during synthesis?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Catalyst variation : Testing alternatives to LiH (e.g., K₂CO₃, NaH) may reduce side reactions.
  • Design of Experiments (DoE) : Use factorial design to assess interactions between pH, temperature, and stoichiometry . Example: A 2³ factorial design could optimize molar ratios (amine:sulfonyl chloride), solvent volume, and reaction time .

Q. How can structure-activity relationships (SAR) be systematically investigated?

  • Substituent variation : Introduce electron-donating/withdrawing groups (e.g., -OCH₃, -NO₂) on the phenyl ring of the acetamide moiety to assess impact on enzyme inhibition .
  • Computational modeling : Perform QSAR studies using descriptors like logP, polar surface area, and molecular docking (e.g., AutoDock Vina) to predict binding affinity for α-glucosidase .

Q. How should contradictory bioactivity data between studies be analyzed?

  • Assay standardization : Compare buffer pH (e.g., phosphate vs. Tris), incubation time, and enzyme source (recombinant vs. tissue-extracted).
  • Statistical rigor : Ensure triplicate measurements with SEM <10% and use ANOVA to validate significance thresholds . Example: Discrepancies in IC₅₀ values may arise from differences in enzyme lot stability or compound purity (>95% by HPLC recommended) .

Q. What theoretical frameworks guide the design of derivatives targeting enzyme inhibition?

  • Sulfonamide pharmacology : Leverage historical data on sulfonamides as enzyme inhibitors (e.g., carbonic anhydrase) to hypothesize binding modes .
  • Transition-state analogs : Design derivatives mimicking the tetrahedral intermediate of α-glucosidase substrates .

Q. How can computational methods enhance experimental validation of activity?

  • Molecular dynamics (MD) simulations : Simulate ligand-enzyme interactions over 100 ns to identify stable binding conformations (e.g., GROMACS) .
  • ADMET prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetic profiles (e.g., BBB permeability, CYP450 interactions) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.